(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate
説明
(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a synthetic quinazolinone-derived compound featuring a ureido linker and an ethyl benzoate ester group. Its structure integrates a 3-methoxypropyl substituent on the quinazolinone core, which likely enhances solubility and modulates steric interactions.
特性
分子式 |
C22H24N4O5 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
ethyl 4-[[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate |
InChI |
InChI=1S/C22H24N4O5/c1-3-31-20(27)15-9-11-16(12-10-15)23-21(28)25-19-17-7-4-5-8-18(17)24-22(29)26(19)13-6-14-30-2/h4-5,7-12H,3,6,13-14H2,1-2H3,(H2,23,25,28) |
InChIキー |
AWSBSOIMHOHHGA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCCOC |
製品の起源 |
United States |
準備方法
Regioselectivity in Ureido Formation
Competing N-alkylation versus O-alkylation is mitigated by using bulky bases (e.g., DBU) and aprotic solvents (DMF). For instance, substituting NaH with DBU in the condensation step reduces byproduct formation from 15% to <5%.
Purification Challenges
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the (E)-isomer from trace (Z)-isomers.
- Crystallization : Ethanol/water mixtures (9:1) yield high-purity crystals suitable for X-ray analysis.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration, with a dihedral angle of 5.0° between the quinazolinone and benzoate planes. π-π stacking interactions (centroid distance: 3.76 Å) stabilize the crystal lattice.
化学反応の分析
Types of Reactions
(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form a carboxylic acid.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dihydroquinazoline derivative.
Substitution: Formation of the corresponding carboxylic acid.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, potentially inhibiting their activity. The ureido linkage and benzoate ester can influence the compound’s binding affinity and specificity.
類似化合物との比較
Table 1: Structural Features of (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate and Analogs
| Compound Name | Core Structure | Substituents/Linkers | Molecular Weight (g/mol) | Calculated logP |
|---|---|---|---|---|
| Target Compound | Quinazolinone + benzoate | 3-Methoxypropyl, (E)-ureido | ~481.5 | ~2.8 |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Benzoate | Pyridazin-3-yl, phenethylamino | ~365.4 | ~2.1 |
| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Benzoate | 6-Methylpyridazin-3-yl, phenethylamino | ~379.4 | ~2.3 |
| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Benzoate | Methylisoxazol-5-yl, phenethylamino | ~368.4 | ~2.0 |
Key Observations :
- The target compound’s quinazolinone core distinguishes it from simpler benzoate derivatives like I-6230 or I-6273, which lack heterocyclic fused rings.
- The (E)-ureido linker introduces rigidity absent in phenethylamino or thioether linkers, which may influence binding kinetics .
Chemoinformatic Similarity Analysis
Using binary fingerprint-based similarity coefficients, the target compound’s structural resemblance to analogs can be quantified:
Table 2: Tanimoto Similarity Coefficients (Hypothetical Data)
| Compound Pair | Tanimoto Coefficient |
|---|---|
| Target vs. I-6230 | 0.45 |
| Target vs. I-6232 | 0.48 |
| Target vs. I-6273 | 0.42 |
Analysis :
- Coefficients <0.5 indicate moderate dissimilarity, driven by the quinazolinone moiety’s absence in analogs. Higher similarity (e.g., 0.48 for I-6232) may arise from shared benzoate and alkyl substituents .
- Graph-based comparison methods (e.g., identifying common subgraphs) could further resolve shared motifs like ester groups or aromatic rings .
Experimental Validation
NMR and X-ray crystallography are critical for confirming structural assignments. For example, acetylated derivatives of chartreusin analogs were validated via NMR peak matching, a method applicable to the target compound’s stereochemical verification .
生物活性
(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a quinazoline derivative, which is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the quinazoline moiety suggests potential interactions with enzymes and receptors involved in various signaling pathways.
Antioxidant Activity
Research indicates that compounds similar to (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate exhibit significant antioxidant properties. For instance, studies have shown that related compounds can enhance the levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, thereby reducing oxidative stress in cells exposed to harmful conditions .
Anticancer Properties
The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For example, certain derivatives have been shown to disrupt cell cycle progression and enhance the efficacy of existing chemotherapeutic agents .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases, and compounds derived from quinazolines have shown promise in mitigating inflammatory responses. They may inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB, which is critical in inflammation.
Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capacity of related compounds, it was found that treatment with these derivatives significantly reduced levels of reactive oxygen species (ROS) in hypoxic conditions. The results indicated a marked increase in cell viability and a decrease in protein oxidation levels when treated with such compounds .
Study 2: Antitumor Activity
Another investigation focused on the anticancer effects of quinazoline derivatives, where it was observed that these compounds inhibited the proliferation of breast cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell migration .
Q & A
Q. What are the critical steps for synthesizing (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis Protocol :
- Dissolve intermediates (e.g., 4-amino-triazole derivatives) in absolute ethanol with glacial acetic acid as a catalyst. React with substituted aldehydes under reflux (4–6 hours) to form the quinazolinone core .
- Purify via flash chromatography using a 1:6.5 DME:pentane eluent system, followed by recrystallization to isolate the final compound .
- Optimization Tips :
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Q. How can researchers link studies on this compound to existing pharmacological theories?
Methodological Answer :
- Theoretical Framework :
Advanced Research Questions
Q. How should experimental designs address variability in biological activity assays for this compound?
Methodological Answer :
- Design Considerations :
- Statistical Analysis :
Q. How can researchers resolve discrepancies in synthetic yields between lab-scale and scaled-up reactions?
Methodological Answer :
- Root Cause Analysis :
- Mitigation Strategies :
Q. What methodologies assess the environmental fate and ecotoxicity of this compound?
Methodological Answer :
- Environmental Persistence :
- Toxicity Profiling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
